2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a key structural component in a series of compounds under investigation for their potential as agonists of the human parathyroid hormone receptor 1 (hPTHR1) [, ]. These agonists show promise in the treatment of hypoparathyroidism.
The primary application of 2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, as identified in the provided literature, is as a central building block in the development of novel hPTHR1 agonists [, ]. These agonists are being explored for their therapeutic potential in the treatment of hypoparathyroidism. For instance, PCO371, which incorporates this core structure, has demonstrated promising preclinical results and is currently undergoing phase 1 clinical trials for this indication [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5